physicochemical properties of 8-Chloro-7-hydroxychroman-4-one
physicochemical properties of 8-Chloro-7-hydroxychroman-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-7-hydroxychroman-4-one
Authored by: Gemini, Senior Application Scientist
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antimicrobial to anticancer and neuroprotective agents.[1][2][3] 8-Chloro-7-hydroxychroman-4-one is a specific analogue within this class, holding potential for targeted therapeutic development, particularly as an inhibitor of enzymes like Sirtuin 2 (SIRT2).[4][5] A comprehensive understanding of its physicochemical properties is a non-negotiable prerequisite for advancing this molecule through the drug discovery pipeline. These properties govern everything from its behavior in biological assays to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the core physicochemical attributes of 8-Chloro-7-hydroxychroman-4-one, presenting not just the data, but the scientific rationale and field-proven experimental protocols for their determination.
Molecular Structure and Foundational Data
A precise characterization begins with the molecule's fundamental identity. The structural features—a phenolic hydroxyl group at C7 and an electron-withdrawing chlorine atom at C8—are predicted to significantly influence its acidity, lipophilicity, and hydrogen bonding capacity, differentiating it from other chroman-4-one analogues.
| Property | Value | Source / Method |
| IUPAC Name | 8-chloro-7-hydroxy-2,3-dihydrochromen-4-one | IUPAC Nomenclature |
| CAS Number | 1273611-75-8 | Chemical Abstract Service[6] |
| Molecular Formula | C₉H₇ClO₃ | - |
| Molecular Weight | 198.60 g/mol | Calculated |
| SMILES | C1C(=O)C2=C(OC1)C(=C(C=C2)O)Cl | - |
Synthesis and Purification: The Prerequisite for Accurate Characterization
Expertise & Causality: The integrity of all subsequent physicochemical data hinges on the purity of the starting material. A robust synthetic and purification workflow is therefore not a preliminary step, but a self-validating system for the entire characterization process. The chosen synthetic route, an intramolecular cyclization following a Friedel-Crafts acylation, is a well-established and reliable method for generating the chroman-4-one core.[7][8]
Synthetic Protocol: Two-Step Synthesis from 2-Chlororesorcinol
This protocol is adapted from established methods for similar hydroxy-chromanones.[8][9]
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Step 1: Friedel-Crafts Acylation.
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To a stirred solution of 2-chlororesorcinol (1.0 eq) and 3-chloropropionic acid (1.1 eq) at 0 °C, slowly add trifluoromethanesulfonic acid (3.0 eq).
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Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 1-2 hours, monitoring by TLC.
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Cool the mixture, quench with ice water, and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate propiophenone.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the crude intermediate from Step 1 in a 2 M aqueous solution of sodium hydroxide (NaOH) at 5 °C.[8]
-
Stir the solution and allow it to warm to room temperature over 2 hours to facilitate the ring closure.
-
Re-cool the mixture to 5 °C and carefully acidify to pH 2 with 6 M sulfuric acid (H₂SO₄), causing the product to precipitate.
-
Extract the product with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Step 3: Purification & Verification.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Combine fractions containing the pure product and concentrate to yield 8-Chloro-7-hydroxychroman-4-one as a solid.
-
Verify the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purity should be ≥95% for use in physicochemical assays.
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Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of 8-Chloro-7-hydroxychroman-4-one.
Core Physicochemical Properties: Measurement and Rationale
Melting Point (Mp)
Trustworthiness: The melting point is a critical first indicator of a crystalline solid's identity and purity. A sharp melting range suggests high purity, while a broad, depressed range often indicates the presence of impurities that disrupt the crystal lattice. For drug development professionals, it also provides insights into the compound's lattice energy, which influences solubility and stability. While the melting point of the isomeric 6-Chloro-7-hydroxychroman-4-one is reported as 185-188 °C, the value for the 8-chloro isomer requires experimental determination.[10]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides a qualitative measure of purity.
DSC Analysis Workflow Diagram
Caption: Experimental workflow for melting point determination by DSC.
Aqueous Solubility
Expertise & Causality: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability and complicates the development of intravenous formulations. For in vitro assays, compounds are often dissolved in DMSO, but precipitating the compound upon dilution into aqueous assay buffers can lead to inaccurate results. Therefore, determining the kinetic solubility early is a critical, risk-mitigating step.
Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 7.4) | Low | The planar, fused ring system is hydrophobic. The phenolic proton will be partially ionized, but this may not be sufficient to overcome the overall lipophilicity. |
| DMSO | High | Strong polar aprotic solvent capable of disrupting crystal lattice forces and forming hydrogen bonds. |
| Ethanol | Moderate to High | Polar protic solvent; can act as both a hydrogen bond donor and acceptor. |
Experimental Protocol: Kinetic Solubility by HPLC-UV
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Standard Curve: Create a series of calibration standards by diluting the DMSO stock in a 50:50 mixture of acetonitrile:water.
-
Solubility Assay: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to achieve a nominal concentration of 100 µM.
-
Incubation & Filtration: Shake the plate for 2 hours at room temperature to allow equilibrium to be reached. Remove any precipitate by filtering through a 0.45 µm filter plate.
-
Quantification: Analyze the clear filtrate and the calibration standards by reverse-phase HPLC with UV detection.
-
Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration is the kinetic solubility.
Solubility Assay Workflow Diagram
Caption: The gold-standard shake-flask method for experimental LogP determination.
Acidity Constant (pKa)
Trustworthiness: The pKa value defines the pH at which a molecule is 50% ionized. For 8-Chloro-7-hydroxychroman-4-one, the acidic phenolic hydroxyl group at C7 is the most relevant ionizable center. Its pKa dictates the molecule's charge state at physiological pH (7.4), which profoundly impacts its solubility, ability to cross membranes (as the neutral form is more permeable), and its potential to interact with target proteins via ionic bonds or hydrogen bonds.
Experimental Protocol: UV-Metric Titration
-
Rationale: This method is ideal for compounds with a chromophore (like chroman-4-one) whose UV-Vis absorbance spectrum changes upon ionization.
-
Solution Preparation: Prepare a dilute solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the entire pH range.
-
Titration: Place the solution in a cuvette in a spectrophotometer equipped with a pH probe. Record the full UV-Vis spectrum at a starting pH (e.g., pH 2).
-
pH Adjustment: Titrate the solution by making small, precise additions of a strong base (e.g., 0.1 M KOH) and record the pH and the full UV spectrum after each addition. Continue until well past the expected pKa (e.g., pH 12).
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
pKa Determination Workflow Diagram
Caption: Workflow for determining pKa via UV-metric titration.
Summary and Forward Outlook
The are integral to its potential as a research tool or therapeutic agent. This guide establishes a framework for the robust, reproducible, and scientifically-grounded determination of these critical parameters. While estimations can be made based on its structure and data from related analogues, the protocols detailed herein provide the means for definitive experimental verification. The resulting data will empower researchers to make informed decisions, enabling the rational design of experiments, the development of suitable formulations, and the interpretation of biological activity data with a higher degree of confidence. The subsequent step is to integrate this knowledge into in vitro ADME assays to build a comprehensive profile of the molecule's drug-like potential.
References
-
Valente, S., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
da Silva, M. F., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Supporting Information for various chromone derivatives. (n.d.). ACS Publications. [Link]
-
Chem-Impex International. (n.d.). 6-Chloro-7-hydroxychroman-4-one. [Link]
-
Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ali, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]
-
Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]
-
Nchinda, A. T. (n.d.). Chemical Studies of Selected Chromone Derivatives. CORE. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]
-
Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances. [Link]
-
Manoharan, S., et al. (2022). Synthesis and molecular docking studies of new chromane derivatives. ScienceScholar. [Link]
-
ChemRadar. (n.d.). 8-Chlorochroman-4-one. [Link]
-
da Silva, M. F., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]
-
Malaysian Journal of Analytical Sciences. (2024). Experimental and Simulation of Hydroxy Chalcone Derivatives as Antioxidant and Drug-Like Agents. [Link]
-
ChemRadar. (n.d.). 8-Chlorochroman-4-one Regulatory Information. [Link]
-
da Silva, M. F., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]
Sources
- 1. 8-Hydroxychroman-4-one|CAS 1843-90-9 [benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 49701-11-3|8-Chlorochroman-4-one|BLD Pharm [bldpharm.com]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 8. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
